2-(Chloromethyl)-7-methylbenzo[d]oxazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Benzoxazole derivatization often suffers from inconsistent regioselectivity when using non-methylated or 6-methyl analogs. 2-(Chloromethyl)-7-methylbenzo[d]oxazole (CAS 139549-26-1) resolves this with: • 30% higher yield via H₂SO₄-catalyzed chloromethylation at 60°C. • High DMSO solubility (45.8 mg/mL) ensures homogeneous nucleophilic substitution. • Defined XLogP3 (2.6) & TPSA (26.0 Ų) for predictable ADME tuning. Supplied at 98% purity for immediate scale-up.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 139549-26-1
Cat. No. B12878466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-methylbenzo[d]oxazole
CAS139549-26-1
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(O2)CCl
InChIInChI=1S/C9H8ClNO/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3
InChIKeySLMSHQHLRHCEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Key Procurement Data


2-(Chloromethyl)-7-methylbenzo[d]oxazole (CAS 139549-26-1) is a heterocyclic building block featuring a benzoxazole core substituted with a reactive chloromethyl group at the 2-position and a methyl group at the 7-position . This specific substitution pattern renders it a versatile electrophile for nucleophilic substitution reactions, serving as a crucial intermediate in medicinal chemistry and agrochemical research programs .

Differentiation from Generic Benzoxazole Analogs


Generic substitution of 2-(Chloromethyl)-7-methylbenzo[d]oxazole with other benzoxazole derivatives or regioisomers is scientifically unsound due to the critical interplay between the 2-chloromethyl handle and the 7-methyl group. The 7-methyl substituent influences both the electronic environment and steric accessibility of the reactive chloromethyl moiety, directly impacting reaction yields and regioselectivity in downstream synthetic transformations . Furthermore, differences in lipophilicity (XLogP3) and solubility profiles among closely related analogs (e.g., 2-(chloromethyl)-6-methylbenzo[d]oxazole or the non-methylated parent) lead to divergent purification behaviors and formulation constraints . The following quantitative evidence defines these precise differentiation boundaries.

Quantitative Evidence for Regioisomer Differentiation


Structural and Physicochemical Comparison with Closest Analogs

The 7-methyl substitution in 2-(Chloromethyl)-7-methylbenzo[d]oxazole yields a distinct lipophilicity and polar surface area compared to its closest regioisomer, 2-(Chloromethyl)-6-methylbenzo[d]oxazole, and the non-methylated parent compound, 2-(Chloromethyl)-1,3-benzoxazole. Specifically, the target compound exhibits an XLogP3 value of 2.6 and a Topological Polar Surface Area (TPSA) of 26.0 Ų . In contrast, the 6-methyl regioisomer presents a different spatial arrangement that alters steric hindrance near the reactive chloromethyl site, while the non-methylated analog (CAS 41014-43-1) possesses a lower molecular weight and reduced lipophilicity (MW 167.59 vs 181.62 g/mol), which impacts its chromatographic retention and solubility profile [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Reactivity and Yield Optimization in Nucleophilic Substitution

The electrophilic reactivity of the 2-chloromethyl group in 2-(Chloromethyl)-7-methylbenzo[d]oxazole is optimized under specific conditions that are not directly transferable to other analogs. A reported optimized protocol for the key chloromethylation step uses H₂SO₄ (0.5 eq) as a catalyst at 60°C for 4 hours, achieving a 30% yield improvement over uncatalyzed conditions . While direct comparative yield data for the 6-methyl or non-methylated analogs under identical conditions are not available in the public domain, the presence of the 7-methyl group is known to influence the electron density of the benzoxazole ring, potentially affecting the rate of electrophilic aromatic substitution and subsequent nucleophilic attack at the chloromethyl site [1].

Synthetic Methodology Process Chemistry Intermediate Manufacturing

Solubility Profile and Purification Strategy

The solubility of 2-(Chloromethyl)-7-methylbenzo[d]oxazole in common organic solvents is a critical parameter for its use as an intermediate. Quantitative data show a solubility of 45.8 mg/mL in DMSO and 12.5 mg/mL in methanol . This profile differs from the non-methylated analog, 2-(Chloromethyl)-1,3-benzoxazole, which has a higher density (1.316 g/cm³) and boiling point (238.7°C), suggesting different intermolecular forces that influence its solvation . The low aqueous solubility (<0.1 mg/mL) of the target compound is a class-level characteristic of benzoxazoles, but the specific values in DMSO and methanol provide a concrete benchmark for selecting reaction and purification solvents.

Pre-formulation Process Development Analytical Chemistry

Commercial Availability and Quality Specifications

Commercially, 2-(Chloromethyl)-7-methylbenzo[d]oxazole is supplied with a specified purity of >95% as confirmed by HPLC using a C18 column and UV detection at 254 nm . This level of analytical characterization is standard for research-grade building blocks but is essential for ensuring reproducible results in synthetic applications. The compound's molecular weight of 181.62 g/mol and the availability of its NMR, MS, and IR spectra from vendors facilitate its unambiguous identification and quality assessment upon receipt, a critical factor for procurement in regulated research environments.

Procurement Quality Control Chemical Sourcing

Recommended Application Scenarios


Medicinal Chemistry SAR Requiring Specific Lipophilic Parameters

The distinct XLogP3 (2.6) and TPSA (26.0 Ų) of 2-(Chloromethyl)-7-methylbenzo[d]oxazole make it a preferred intermediate for synthesizing benzoxazole-based drug candidates where the 7-methyl substitution pattern is hypothesized to enhance membrane permeability or modulate target binding. This is particularly relevant when a non-methylated or 6-methyl analog would yield a derivative with an undesirably different lipophilicity profile, potentially altering its ADME properties .

Process Scale-Up Using Optimized Chloromethylation

Researchers scaling up the synthesis of 2-substituted benzoxazole derivatives can leverage the documented 30% yield improvement achieved with H₂SO₄ catalysis at 60°C for the chloromethylation step of this specific regioisomer . This optimized protocol provides a reliable starting point for process development, reducing the time and material costs associated with reaction optimization.

Nucleophilic Substitutions in DMSO or Methanol

Given its high solubility in DMSO (45.8 mg/mL) and moderate solubility in methanol (12.5 mg/mL), this compound is optimally suited for nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides) conducted in these polar aprotic or protic solvents . This solubility profile directly informs solvent selection to maximize reaction homogeneity and yield.

Agrochemical Intermediate Library Synthesis

The reactivity of the chloromethyl group facilitates the rapid diversification of benzoxazole scaffolds for agrochemical screening libraries. The compound serves as a key intermediate in the synthesis of herbicidal benzoxazole derivatives, as exemplified by its inclusion in recent patent literature describing novel herbicidal compositions [1].

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